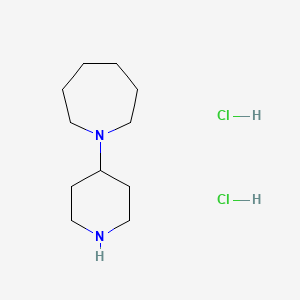

1-Piperidin-4-yl-azepane dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-piperidin-4-ylazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-2-4-10-13(9-3-1)11-5-7-12-8-6-11;;/h11-12H,1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFHDSWLHNVZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Piperidin-4-yl-azepane dihydrochloride basic properties

An In-Depth Technical Guide to the Basic Properties of 1-Piperidin-4-yl-azepane Dihydrochloride

Executive Summary

1-Piperidin-4-yl-azepane is a bicyclic diamine that serves as a crucial structural motif and building block in modern medicinal chemistry. Its utility, particularly as an intermediate for compounds targeting the central nervous system, necessitates a thorough understanding of its fundamental physicochemical properties.[1] The basicity of its two nitrogen centers, quantified by their acid dissociation constants (pKa), is paramount as it governs the compound's behavior in physiological and formulation environments, directly impacting its solubility, membrane permeability, and target engagement. This guide provides a comprehensive analysis of the basic properties of this compound, synthesizing theoretical principles with actionable experimental protocols for its characterization. We delve into the structural determinants of its basicity, present predicted pKa values, and offer detailed methodologies for their empirical validation, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this scaffold.

Introduction to this compound

Chemical Identity and Structure

1-Piperidin-4-yl-azepane is a saturated heterocyclic compound featuring a seven-membered azepane ring linked via its nitrogen atom to the 4-position of a six-membered piperidine ring. The dihydrochloride salt form ensures stability and enhances aqueous solubility, making it suitable for research and pharmaceutical development.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(Piperidin-4-yl)azepane dihydrochloride | - |

| CAS Number | 436099-86-4 | [2] |

| Molecular Formula | C₁₁H₂₄Cl₂N₂ | Derived |

| Molecular Weight | 255.23 g/mol | Derived |

| Free Base Formula | C₁₁H₂₂N₂ | [1] |

| Free Base MW | 182.31 g/mol | Derived |

| Canonical SMILES | C1CCN(CC1)C2CCNCC2.Cl.Cl | - |

Significance in Medicinal Chemistry

The piperidine and azepane moieties are privileged structures in drug design, appearing in numerous approved pharmaceuticals.[3][4] 1-Piperidin-4-yl-azepane serves as a versatile scaffold for building novel therapeutics, particularly for neurological disorders.[1] Its structural features are valuable for optimizing drug candidates to improve binding affinity at receptors or enzymes and to enhance metabolic stability.[1] The diamine nature of the molecule allows for dual interaction points or fine-tuning of physicochemical properties, which is critical for CNS-targeting agents that must navigate the blood-brain barrier.

Theoretical Framework of Basicity in Diamines

The Concept of pKa in Amines

For any amine, its basicity is best quantified by the pKa of its conjugate acid (often abbreviated as pKaH).[5] This value represents the pH at which the protonated (conjugate acid) and deprotonated (free base) forms exist in equal concentration. A higher pKaH value corresponds to a weaker conjugate acid and, therefore, a stronger base.[5][6]

Base + H₂O ⇌ Conjugate Acid + OH⁻

1-Piperidin-4-yl-azepane possesses two basic nitrogen atoms, meaning it has two distinct pKa values corresponding to the sequential protonation of these sites.

Structural Determinants of Basicity

The basicity of the nitrogen atoms in 1-Piperidin-4-yl-azepane is influenced by several factors:

-

Hybridization: Both nitrogens are sp³-hybridized, with their lone pairs residing in sp³ orbitals, making them readily available for protonation.

-

Ring Strain: The basicity of cyclic amines is correlated with ring strain. The C-N-C bond angle in the six-membered piperidine ring is closer to the ideal tetrahedral angle than in smaller rings like pyrrolidine.[7] The seven-membered azepane ring is even more flexible and possesses less angle strain than piperidine. This generally leads to slightly higher basicity for azepane compared to piperidine, as the nitrogen lone pair is more "exposed" and available for protonation.[7][8]

-

Inductive Effects: The alkyl framework of the rings has an electron-donating inductive effect, which increases the electron density on the nitrogen atoms and enhances their basicity compared to ammonia (pKaH 9.2).[5]

Protonation Equilibria

As a diamine, the protonation of 1-Piperidin-4-yl-azepane occurs in two steps, described by two macroscopic pKa values (pKa₁ and pKa₂). pKa₁ represents the first protonation event (at the more basic site), and pKa₂ represents the second.

The first protonation can occur at either the piperidine or the azepane nitrogen, governed by microscopic constants. However, the first macroscopic pKa (pKa₁) will be dominated by the protonation of the more basic nitrogen, which is predicted to be the azepane moiety.[8]

Physicochemical Properties and Predicted Basicity

Predicted pKa Values

Based on literature values for related structures, the pKa values for the two nitrogen centers can be reliably estimated. These predictions are crucial for designing initial experiments and for computational modeling of the molecule's behavior.

Table 2: Predicted pKa Values and Speciation

| Nitrogen Center | Predicted pKa | Rationale |

|---|---|---|

| Azepane (pKa₁) | 10.8 - 11.2 | Reduced ring strain compared to piperidine leads to slightly higher basicity.[8] |

| Piperidine (pKa₂) | 10.5 - 11.0 | Consistent with typical pKa values for secondary piperidine derivatives.[8] |

pH-Dependent Speciation Profile

The protonation state of 1-Piperidin-4-yl-azepane is highly dependent on the ambient pH. Understanding this profile is critical for predicting its behavior in biological systems, which are typically buffered around pH 7.4.

At physiological pH (~7.4), both nitrogen centers will be almost completely protonated, meaning the molecule will exist predominantly as a dicationic species.[8] This has profound implications for its solubility (high) and its ability to cross lipid membranes (low, unless an active transport mechanism exists).

Experimental Determination of pKa Values

While predictions are useful, experimental determination of pKa values is essential for accurate characterization. The choice of method depends on the required precision, sample availability, and instrumentation.

Rationale for Experimental Verification

Theoretical pKa predictions may not fully account for intramolecular interactions, such as hydrogen bonding in certain conformations, or specific solvation effects that can subtly alter the basicity of the amine centers. Empirical data provides the ground truth for pharmacokinetic and pharmacodynamic modeling.

Sources

- 1. 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE [myskinrecipes.com]

- 2. 436099-86-4|1-(Piperidin-4-yl)azepane hydrochloride|BLD Pharm [bldpharm.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Buy 1-(2-Piperidin-4-ylethyl)azepane | 96901-05-2 [smolecule.com]

An In-depth Technical Guide to 1-Piperidin-4-yl-azepane Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-Piperidin-4-yl-azepane dihydrochloride, a heterocyclic compound with significant potential in drug discovery and development. By examining its chemical structure, IUPAC nomenclature, synthesis, and potential biological activities, this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry. The insights provided herein are grounded in established principles of medicinal chemistry and supported by authoritative references.

Introduction: The Significance of Piperidine and Azepane Scaffolds in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, demonstrating a wide spectrum of pharmacological activities, including but not limited to, anticancer, antihistamine, and central nervous system (CNS) effects.[1][2] Similarly, the azepane moiety, a seven-membered nitrogen-containing heterocycle, is a key component in numerous FDA-approved drugs, valued for its conformational flexibility and ability to interact with a variety of biological targets.[3] Azepane-based compounds have shown promise as anticancer, anti-Alzheimer's, and antimicrobial agents.[3][4]

The combination of these two privileged scaffolds in 1-Piperidin-4-yl-azepane suggests a molecule with a high degree of structural diversity and the potential for novel therapeutic applications.[3] The dihydrochloride salt form enhances the compound's solubility and stability, making it more amenable to pharmaceutical formulation and biological testing.

Chemical Structure and Nomenclature

The chemical identity of this compound is fundamentally defined by its molecular structure and systematic name.

Chemical Structure

The molecule consists of a piperidine ring and an azepane ring joined by a carbon-nitrogen bond. The azepane nitrogen is connected to the 4-position of the piperidine ring. The dihydrochloride salt indicates that two molecules of hydrogen chloride have protonated the two basic nitrogen atoms present in the structure.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-(Piperidin-4-yl)azepane dihydrochloride .

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on the constituent piperidine and azepane rings.

| Property | Piperidine | Azepane | 1-Piperidin-4-yl-azepane (Predicted) |

| Molecular Formula | C₅H₁₁N | C₆H₁₃N | C₁₁H₂₂N₂ |

| Molecular Weight | 85.15 g/mol | 99.17 g/mol | 182.31 g/mol (Free Base) |

| Boiling Point | 106 °C | ~142.7 °C | Expected to be higher than individual components |

| Melting Point | -9 °C | -37 °C | Expected to be a solid at room temperature, especially as a dihydrochloride salt |

| pKa (of conjugate acid) | ~11.2 | ~11.0 | Expected to have two pKa values in a similar range due to the two secondary amine nitrogens |

| Solubility | Miscible in water | Soluble in water | The dihydrochloride salt is expected to have good aqueous solubility |

Data for piperidine and azepane are from publicly available databases.[5][6] Properties for 1-Piperidin-4-yl-azepane are estimations.

Synthesis and Purification

The synthesis of 1-Piperidin-4-yl-azepane typically proceeds through a reductive amination reaction, a robust and widely used method for forming carbon-nitrogen bonds. The subsequent conversion to the dihydrochloride salt is a standard procedure to enhance the compound's handling and bioavailability.

Proposed Synthesis Workflow

A plausible and efficient synthetic route involves the reaction of a protected piperidin-4-one with azepane, followed by deprotection and salt formation.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established chemical literature for similar transformations.

Step 1: Reductive Amination

-

To a solution of N-Boc-piperidin-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add azepane (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-1-(piperidin-4-yl)azepane.

Step 2: Deprotection and Salt Formation

-

Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a saturated solution of HCl in methanol) (2.5 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours. The product will precipitate out of the solution.

-

Filter the solid precipitate, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound as a solid.

Potential Biological Activity and Therapeutic Applications

The structural amalgamation of piperidine and azepane moieties suggests that this compound could exhibit a range of biological activities, particularly targeting the central nervous system.[2][3]

Hypothesized Mechanisms of Action

Given the prevalence of piperidine and azepane cores in neurologically active agents, this compound could potentially modulate various neurotransmitter systems. Possible targets include dopamine, serotonin, and histamine receptors.[7] The conformational flexibility of the azepane ring allows it to adapt to the binding pockets of various receptors and enzymes.[3]

Caption: Hypothesized mechanisms of action and therapeutic applications.

Rationale for Drug Development

The development of novel CNS agents remains a high priority in the pharmaceutical industry. The unique structure of this compound presents an opportunity to explore new chemical space and potentially identify lead compounds with improved efficacy, selectivity, and safety profiles compared to existing therapies.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and quantification.[8][9]

-

Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) or mass spectrometry (LC-MS).

-

Column Temperature: 25-30 °C.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural elucidation.[10]

-

¹H NMR: Expected signals would include broad multiplets in the aliphatic region corresponding to the protons on the piperidine and azepane rings. The presence of the dihydrochloride salt may lead to downfield shifts and broadening of the N-H and adjacent C-H protons.

-

¹³C NMR: The spectrum would show distinct signals for each of the unique carbon atoms in the piperidine and azepane rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak for the free base would be [M+H]⁺ at m/z 183.18.

Conclusion and Future Directions

This compound is a compound of significant interest for drug discovery, leveraging the well-established pharmacological importance of its constituent piperidine and azepane scaffolds. This guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and its potential for therapeutic applications, particularly in the realm of CNS disorders.

Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough investigation of its physicochemical properties and a comprehensive screening for biological activity across a range of relevant targets. The insights gained from such studies will be invaluable in determining the ultimate therapeutic potential of this promising molecule.

References

- Vardanyan, R. (2014).

- Smolecule. (2023). 1-(2-Piperidin-4-ylethyl)azepane | 96901-05-2.

- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.

- National Center for Biotechnology Inform

- Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflamm

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- Request PDF. (n.d.).

-

MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][11][12]triazepines and Their Biological Activity: Recent Advances and New Approaches.

- Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed.

- Thieme. (n.d.). Azepines.

- National Center for Biotechnology Information. (n.d.). (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. PubChem.

-

ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][5][11]diazepines. IV.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- The Chemical Properties and Applic

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

- ATB. (n.d.). Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray.

- Samanidou, V. F., Uddin, M. N., & Papadoyannis, I. N. (2009). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Bioanalysis, 1(4), 755-784.

- ResearchGate. (n.d.). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).

- ChemicalBook. (n.d.). 1-methyl-4-(piperidin-4-yl)-piperazine(436099-90-0) 1 h nmr.

Sources

- 1. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Guide to 1-Piperidin-4-yl-azepane Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-Piperidin-4-yl-azepane dihydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, including a clarification of its molecular formula and weight in various salt forms. A detailed, plausible synthetic pathway is presented, accompanied by robust analytical characterization protocols. Furthermore, this guide explores the compound's applications as a structural scaffold, particularly for developing therapeutics targeting the central nervous system. Safety protocols and handling guidelines are also provided for researchers.

Core Physicochemical Properties

1-Piperidin-4-yl-azepane is a bicyclic diamine containing both a six-membered piperidine ring and a seven-membered azepane ring. Its value in pharmaceutical research stems from this unique topology, which allows it to serve as a versatile scaffold for constructing complex molecules.[1] The two basic nitrogen atoms allow for the formation of hydrochloride salts, which enhance solubility and stability. While the dihydrochloride form is specified, it is crucial to distinguish it from the more commonly cataloged monohydrochloride.

The base molecule possesses two sites for protonation. The formation of a dihydrochloride salt involves the protonation of both the piperidine and azepane nitrogen atoms. This is distinct from the monohydrochloride salt, which has a different molecular weight and formula.

Caption: Chemical structure of 1-Piperidin-4-yl-azepane free base.

Data Summary Table

The following table summarizes the key quantitative data for the free base and its hydrochloride salts.

| Property | 1-Piperidin-4-yl-azepane (Free Base) | 1-Piperidin-4-yl-azepane Hydrochloride | This compound |

| Molecular Formula | C₁₁H₂₂N₂ | C₁₁H₂₃ClN₂[1][2] | C₁₁H₂₄Cl₂N₂ |

| Molecular Weight | 182.32 g/mol | 218.77 g/mol [1][2] | 255.23 g/mol |

| CAS Number | Not available | 436099-86-4[2] | Not available |

| Appearance | - | Solid | Solid (Predicted) |

| Storage | - | Room temperature[1] | Room temperature, desiccate (Predicted) |

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through several established organic chemistry methodologies, with reductive amination being one of the most direct and effective approaches. This process involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

The causality behind this experimental design is rooted in efficiency and control. Using a protected piperidone derivative prevents unwanted side reactions at the piperidine nitrogen. The choice of sodium triacetoxyborohydride as the reducing agent is deliberate; it is mild enough to not reduce the ketone starting material but is highly effective for reducing the intermediate iminium salt, leading to higher yields and cleaner reactions.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Methodology

Step 1: Reductive Amination

-

To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add azepane (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Rationale: This controls the reaction rate and temperature.

-

Allow the reaction to proceed at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Boc-4-(azepan-1-yl)piperidine.

Step 2: Boc Deprotection

-

Dissolve the crude product from Step 1 in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C. Rationale: The Boc protecting group is acid-labile; TFA is a strong acid that effectively removes it.

-

Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

-

Remove the solvent and excess TFA under reduced pressure.

Step 3: Dihydrochloride Salt Formation and Purification

-

Dissolve the residue from Step 2 in a minimal amount of isopropanol.

-

Add a solution of HCl in diethyl ether (2.5 eq) dropwise while stirring. A precipitate will form. Rationale: The free base is soluble, but the dihydrochloride salt is typically insoluble in non-polar ethers, allowing for precipitation and isolation.

-

Stir the resulting slurry for 1 hour at 0°C to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with cold diethyl ether.

-

Recrystallize the crude salt from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified this compound.[3]

Analytical Characterization

To ensure the identity and purity of the final compound, a suite of analytical techniques should be employed. This provides a self-validating system confirming the successful synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show characteristic peaks for the piperidine and azepane ring protons. The integration of these signals should correspond to the 24 protons in the molecular structure.

-

¹³C NMR: Will confirm the presence of 11 distinct carbon environments in the molecule.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a molecular ion peak corresponding to the free base (C₁₁H₂₂N₂) at m/z ≈ 183.18 [M+H]⁺.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity sample should exhibit a single major peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic N-H stretching bands for the secondary amine salts, as well as C-H and C-N stretching vibrations.[4]

Applications in Research and Drug Development

The true utility of this compound lies in its role as a versatile scaffold in drug discovery. Piperidine and azepane moieties are prevalent in a vast number of biologically active compounds and approved pharmaceuticals.[5][6]

Key Application Areas:

-

Central Nervous System (CNS) Agents: The lipophilic nature of the dual-ring system makes it a suitable core for molecules designed to cross the blood-brain barrier. It is actively used as a building block for compounds targeting neurological disorders.[1]

-

Receptor Ligands: The structure can be functionalized at the two nitrogen atoms to create ligands that interact with various receptors. For instance, similar biphenyloxy-alkyl derivatives of piperidine and azepane have shown high affinity for the histamine H₃ receptor, a target for neurological and psychiatric conditions.[7]

-

Enzyme Inhibitors: The scaffold can be used to position functional groups in a specific three-dimensional orientation to interact with the active site of an enzyme, thereby modulating its activity.[1]

-

Modulation of Physicochemical Properties: Incorporating this scaffold can improve a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][8]

Caption: Role as a scaffold to orient pharmacophores for receptor binding.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting. Based on data for the monohydrochloride, the following hazards are identified:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container at room temperature in a dry place.[1]

References

-

MySkinRecipes. 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. [Link]

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubChem. 1-(Piperidin-4-yl)piperazine. [Link]

-

ResearchGate. Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. [Link]

- Google Patents. Method for preparing 4-piperidyl piperidine.

-

PubChemLite. 1-(piperidine-4-carbonyl)azepane hydrochloride (C12H22N2O). [Link]

-

ResearchGate. Synthesis and Characterization of 1,3-Oxazepindion Derivatives via Diformylbenzene Imines as Precursors. [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

ScienceDirect. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. [Link]

Sources

- 1. 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE [myskinrecipes.com]

- 2. 436099-86-4|1-(Piperidin-4-yl)azepane hydrochloride|BLD Pharm [bldpharm.com]

- 3. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

1-Piperidin-4-yl-azepane dihydrochloride CAS number

An In-depth Technical Guide to 1-Piperidin-4-yl-azepane Dihydrochloride: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 436099-86-4), a heterocyclic building block of significant interest in pharmaceutical research and development. The document delineates its chemical and physical properties, outlines a representative synthetic pathway and purification strategy, and details robust analytical methodologies for its characterization and quality control. Furthermore, it explores the rationale behind its application in medicinal chemistry, particularly in the synthesis of novel therapeutics targeting the central nervous system (CNS). Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the drug development sector who utilize advanced chemical intermediates.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional heterocyclic compound featuring both a piperidine and an azepane ring system. This structural combination makes it a versatile scaffold for creating molecules with complex three-dimensional geometries, a desirable trait for enhancing binding affinity and specificity to biological targets.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 436099-86-4 | [1][2] |

| Molecular Formula | C₁₁H₂₄Cl₂N₂ | [3] (Adjusted for dihydrochloride) |

| Molecular Weight | 255.23 g/mol | Calculated |

| IUPAC Name | 1-(piperidin-4-yl)azepane;dihydrochloride | [4] |

| SMILES Code | C1CCN(CC1)C2CCNCC2.Cl.Cl | [2] |

| Appearance | Typically a solid; Gray to Dark Gray Solid reported | [5] |

| Storage | Room temperature, in a dry, well-ventilated place | [1][6] |

Structural Representation

The core structure consists of a piperidine ring substituted at the 4-position with an azepane ring via a nitrogen-carbon bond.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of 1-Piperidin-4-yl-azepane typically involves a reductive amination reaction, a robust and widely used method for forming carbon-nitrogen bonds. A common strategy involves the reaction of a ketone with an amine in the presence of a reducing agent.

Plausible Synthetic Workflow

A logical synthetic route starts with commercially available N-Boc-piperidin-4-one and azepane. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing self-condensation and directing the reaction to the desired product.

Caption: Representative workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

-

Reductive Amination: To a solution of N-Boc-piperidin-4-one (1.0 eq) and azepane (1.1 eq) in a suitable solvent like dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Extraction: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc protected intermediate.

-

Deprotection and Salt Formation: The crude intermediate is dissolved in a solvent such as methanol or dioxane. A solution of hydrogen chloride (gas passed through the solvent or a concentrated aqueous solution) is added dropwise.[7] The reaction mixture is stirred, leading to the precipitation of the dihydrochloride salt.

-

Purification: The precipitate is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and then dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to achieve high purity.[8]

Causality: The use of a mild reducing agent like NaBH(OAc)₃ is crucial as it is selective for the iminium ion formed in situ and does not readily reduce the ketone starting material, minimizing side reactions. The Boc protecting group is acid-labile, making its removal with HCl straightforward and concurrent with the formation of the desired hydrochloride salt.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. The combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.

Analytical Workflow for Quality Control

Caption: A typical analytical workflow for quality control verification.

Standard Analytical Protocols

| Technique | Protocol Summary | Expected Results |

| RP-HPLC | Column: C18 (e.g., 250 x 4.6 mm). Mobile Phase: Gradient of Acetonitrile and Water with 0.1% TFA or Phosphoric Acid.[9][10] Flow Rate: 1.0 mL/min. Detection: UV at ~210 nm or Evaporative Light Scattering Detector (ELSD). | A single major peak indicating high purity (typically >98%). Retention time is characteristic of the compound under the specified conditions. |

| ¹H NMR | Solvent: D₂O or DMSO-d₆. Analysis: Chemical shifts, integration, and multiplicity of protons on the piperidine and azepane rings. | The spectrum should show distinct signals corresponding to the aliphatic protons of both heterocyclic rings. The integration of these signals should match the number of protons in the structure. |

| Mass Spec. (ESI-MS) | Mode: Positive Electrospray Ionization (ESI+). Analysis: The mass-to-charge ratio (m/z) of the molecular ion. | A prominent peak corresponding to the free base [M+H]⁺ at m/z ≈ 183.19. |

| FT-IR | Method: KBr pellet or ATR. Analysis: Characteristic absorption bands. | Presence of N-H stretching (from the protonated amines), C-H stretching (aliphatic), and C-N stretching vibrations. |

Trustworthiness: This multi-pronged analytical approach ensures trustworthiness. While HPLC confirms purity, NMR provides definitive structural confirmation. Mass spectrometry validates the molecular weight, and FT-IR confirms the presence of key functional groups.[11][12] Together, they leave little room for ambiguity regarding the compound's identity and quality.

Applications in Medicinal Chemistry and Drug Development

The structural motif of 1-Piperidin-4-yl-azepane is of high value in the design of novel therapeutics. Both piperidine and azepane are "privileged structures" in medicinal chemistry, frequently appearing in FDA-approved drugs.[13][14]

-

CNS-Active Agents : The piperidine moiety is a cornerstone in the development of CNS drugs, including analgesics and antipsychotics.[15] The azepane ring, a seven-membered heterocycle, offers a flexible and larger scaffold that can be used to fine-tune pharmacological properties.[14][16] This compound serves as a building block for developing ligands for various receptors and enzyme inhibitors within the central nervous system.[1]

-

Scaffold for Diversity-Oriented Synthesis : The two distinct nitrogen atoms—a secondary amine in the piperidine ring (post-deprotection) and a tertiary amine in the azepane ring—can be selectively functionalized. This allows for the creation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.

-

Improved Pharmacokinetics : The incorporation of such saturated heterocyclic systems can improve key drug-like properties, including solubility, metabolic stability, and oral bioavailability, by moving away from flat, aromatic structures.[1]

-

Specific Therapeutic Targets : Derivatives of piperidine and azepane have been investigated as histamine H3 receptor antagonists, secretase inhibitors for Alzheimer's disease, and cholinesterase inhibitors.[16][17] This scaffold is therefore highly relevant for research into neurological and psychiatric disorders.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are mandatory when handling this compound.

GHS Hazard Information

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[2]

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment:

-

Hygiene Measures: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[18]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[19]

Conclusion

This compound is a strategically important building block for modern pharmaceutical research. Its unique combination of two privileged heterocyclic scaffolds provides a robust platform for the synthesis of novel compounds with potential therapeutic applications, particularly in the challenging field of neuroscience. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is essential for its effective and responsible use in advancing drug discovery programs.

References

- MySkinRecipes. (n.d.). 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE.

- BLD Pharm. (n.d.). 436099-86-4|1-(Piperidin-4-yl)azepane hydrochloride.

- Various Authors. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- Carl ROTH. (2025). Safety Data Sheet: Piperidine.

- PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.

- ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion.

- SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.

- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.

- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

- Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.

- PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

- ScienceDirect. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.

- MolCore. (n.d.). 1-(Piperidin-3-ylmethyl)azepane dihydrochloride.

- SciSpace. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative.

- Pharmaffiliates. (n.d.). 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride.

Sources

- 1. 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE [myskinrecipes.com]

- 2. 436099-86-4|1-(Piperidin-4-yl)azepane hydrochloride|BLD Pharm [bldpharm.com]

- 3. molcore.com [molcore.com]

- 4. aksci.com [aksci.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemos.de [chemos.de]

- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. scispace.com [scispace.com]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Synthesis of 1-Piperidin-4-yl-azepane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fused Piperidine-Azepane Scaffolds

The fusion of piperidine and azepane ring systems creates a unique bicyclic scaffold that is of significant interest in medicinal chemistry and drug discovery. The piperidine moiety is a ubiquitous structural motif found in numerous approved drugs, known for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The seven-membered azepane ring offers a greater degree of conformational flexibility compared to its six-membered piperidine counterpart, allowing for the exploration of a larger chemical space and potentially leading to novel receptor interactions.[2] The compound 1-Piperidin-4-yl-azepane, as a dihydrochloride salt for enhanced solubility and stability, serves as a valuable building block for the synthesis of more complex molecules targeting the central nervous system, including receptor ligands and enzyme inhibitors.[3][4] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic route to 1-Piperidin-4-yl-azepane dihydrochloride, designed to be a self-validating system for researchers in the field.

Strategic Approach to Synthesis

The most logical and efficient pathway to construct the 1-Piperidin-4-yl-azepane scaffold is through a two-step sequence involving a reductive amination followed by a deprotection step. This strategy is advantageous due to the commercial availability of the starting materials, the high efficiency of the chosen reactions, and the straightforward purification procedures.

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate

The first key transformation is the formation of the C-N bond between the piperidine and azepane rings. This is achieved via a reductive amination reaction between a protected piperidone and azepane. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent self-condensation and other side reactions.

Reaction Scheme:

Caption: Reductive amination of N-Boc-4-piperidone with azepane.

Causality Behind Experimental Choices:

-

N-Boc-4-piperidone: The Boc protecting group is stable under the reductive amination conditions and can be readily removed in the subsequent step.[5] 4-Piperidone itself is a versatile starting material for the synthesis of various biologically active compounds.[6]

-

Azepane: This seven-membered cyclic amine serves as the nucleophile in the initial iminium ion formation.[2]

-

Sodium triacetoxyborohydride (Na(OAc)₃BH): This is a mild and selective reducing agent, particularly effective for reductive aminations.[5] It is less basic than other borohydrides, which minimizes side reactions.

-

Dichloromethane (CH₂Cl₂): A common aprotic solvent that is inert under the reaction conditions and effectively solubilizes the reactants.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.2 eq).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part 2: Synthesis of this compound

The final step involves the removal of the Boc protecting group and the formation of the dihydrochloride salt. This is accomplished by treating the Boc-protected intermediate with a solution of hydrogen chloride.

Reaction Scheme:

Caption: Boc deprotection and formation of the dihydrochloride salt.

Causality Behind Experimental Choices:

-

HCl in Dioxane/Methanol: A strong acidic solution is required to cleave the acid-labile Boc group.[7] Using a solution of HCl in an organic solvent like dioxane or methanol allows for a homogenous reaction and easy isolation of the hydrochloride salt product.[5]

-

Anhydrous Conditions: While not strictly necessary for the deprotection itself, using anhydrous solvents can help to obtain a crystalline final product.

Detailed Experimental Protocol:

-

Reaction Setup: Dissolve the purified tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of an appropriate solvent such as methanol or dioxane.

-

Acidification: To this solution, add a solution of hydrogen chloride (4M in dioxane or a saturated solution in methanol, >3.0 eq) dropwise at 0 °C.

-

Precipitation and Isolation: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The product will typically precipitate out of the solution as a white solid. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Characterization of the Final Product and Key Intermediate

Thorough characterization of the intermediate and final product is essential to confirm their identity and purity. The following table summarizes the expected analytical data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Data (δ, ppm) | Expected ¹³C NMR Data (δ, ppm) | Expected Mass Spec. Data (m/z) |

| tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate | C₁₆H₃₀N₂O₂ | 282.43 | ~4.0-4.2 (br m, 2H), ~2.6-2.8 (m, 4H), ~2.4-2.6 (m, 1H), ~1.7-1.9 (m, 4H), ~1.5-1.7 (m, 8H), 1.45 (s, 9H) | ~154.8, ~79.2, ~60.1, ~54.5, ~44.3, ~30.9, ~28.5, ~27.8, ~26.9 | [M+H]⁺ = 283.2 |

| This compound | C₁₁H₂₄Cl₂N₂ | 255.23 | ~3.0-3.5 (m, 9H), ~2.0-2.2 (m, 4H), ~1.6-1.8 (m, 8H) | ~60.0, ~54.0, ~44.0, ~30.0, ~27.0, ~26.0 | [M+H]⁺ = 183.2 (free base) |

Note: The NMR data provided are estimations based on the chemical structures and data from analogous compounds. Actual experimental values may vary.

References

-

Azepane | C6H13N | CID 8119. PubChem. Available at: [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Available at: [Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Available at: [Link]

-

Azepane | C 6 H 13 N | MD Topology | NMR | X-Ray. Available at: [Link]

-

1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099. PubChem. Available at: [Link]

-

1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812. PubChem. Available at: [Link]

-

2 - Supporting Information. Available at: [Link]

-

1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE. MySkinRecipes. Available at: [Link]

-

13C NMR calculations on azepines and diazepines. UQ eSpace. Available at: [Link]

-

-

Azepines. Available at: [Link]

-

-

tert-butyl (1-(4-hydroxypiperidine-1-carbonyl)piperidin-4-yl)carbamate. MOLBASE. Available at: [Link]

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502. PubChem. Available at: [Link]

-

Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate | C15H27N3O3. PubChem. Available at: [Link]

-

tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430. PubChem. Available at: [Link]

-

4-Piperidone | C5H9NO | CID 33721. PubChem. Available at: [Link]

-

1-(piperidin-4-ylmethyl)azepane (C12H24N2). PubChemLite. Available at: [Link]

-

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. PMC - NIH. Available at: [Link]

-

tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 436099-86-4|1-(Piperidin-4-yl)azepane hydrochloride|BLD Pharm [bldpharm.com]

- 4. 1-PIPERIDIN-4-YL-AZEPANE HYDROCHLORIDE [myskinrecipes.com]

- 5. N-[(2S)-1-[4-[N-(3-hydroxybutyl)-4-phenylmethoxyanilino]piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]azepane-1-carboxamide | C35H52N4O4 | CID 10746013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Piperidin-4-yl-azepane dihydrochloride

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 1-Piperidin-4-yl-azepane dihydrochloride. Given the absence of extensive public data on this specific molecule, we will proceed from a position of informed hypothesis. The structural motifs present—a piperidine ring and an azepane ring—are privileged scaffolds in medicinal chemistry, frequently associated with neurological targets.[1][2][3][4] Drawing from this precedent, this document will outline a plausible mechanism of action and a rigorous, self-validating experimental strategy to interrogate it.

Our central hypothesis is that this compound acts as an antagonist at the histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. This hypothesis is grounded in literature demonstrating that piperidine and azepane derivatives can exhibit high affinity for this particular receptor.[5]

Part 1: The Scientific Rationale: Why Hypothesize H3R Antagonism?

The piperidine and azepane moieties are foundational structures in a multitude of clinically approved drugs, particularly those targeting central nervous system (CNS) disorders.[1] These rings serve as versatile scaffolds that can be tailored to fit into the binding pockets of various receptors and enzymes.[1]

-

Piperidine: This six-membered nitrogen-containing heterocycle is a ubiquitous feature in drugs targeting CNS diseases.[1][4] Its conformational flexibility and ability to present substituents in specific spatial orientations make it ideal for receptor interaction.

-

Azepane: The seven-membered azepane ring offers a different conformational landscape and vectoral projection of substituents compared to piperidine.[6] This can lead to altered binding affinities and selectivities.

Several studies have explicitly linked derivatives containing these rings to histamine H3 receptor modulation. For instance, novel biphenyloxy-alkyl derivatives of piperidine and azepane have been synthesized and shown to possess high binding affinity for the human H3 receptor, with some acting as potent antagonists.[5] This provides a strong, rational basis for selecting H3R as our primary hypothetical target for this compound.

Part 2: The Hypothesized Signaling Pathway

The histamine H3 receptor is a constitutively active, Gi/o-coupled autoreceptor. Its primary role is to modulate the synthesis and release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. As an antagonist, we hypothesize that this compound would block the constitutive activity of H3R and inhibit the binding of endogenous histamine. This would lead to a disinhibition of neurotransmitter release.

The proposed signaling cascade is as follows:

-

Receptor Binding: The compound binds to the orthosteric or an allosteric site on the H3 receptor, preventing histamine binding and reducing constitutive receptor activity.

-

G-Protein Inactivation: The Gi/o protein coupled to the H3R remains in its inactive, GDP-bound state.

-

Adenylyl Cyclase Disinhibition: The inhibition of adenylyl cyclase by the Gαi subunit is lifted.

-

cAMP Accumulation: Cellular levels of cyclic adenosine monophosphate (cAMP) rise.

-

Increased Neurotransmitter Release: The overall effect is an increase in the synthesis and release of histamine and other neurotransmitters, a key therapeutic strategy for cognitive and sleep-wake disorders.

Caption: A tiered experimental workflow for mechanism of action elucidation.

Tier 1: Receptor Binding Assays

Objective: To determine if this compound directly binds to the human histamine H3 receptor and to quantify its binding affinity.

Methodology: Radioligand Binding Assay

This is a competitive binding assay using a known high-affinity radiolabeled ligand for the H3R, such as [3H]-Nα-methylhistamine.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human H3 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Competition Curve Setup: In a 96-well plate, add:

-

A fixed concentration of [3H]-Nα-methylhistamine.

-

Increasing concentrations of unlabeled this compound (e.g., 10 pM to 100 µM).

-

Control wells:

-

Total Binding: Radioligand only.

-

Non-specific Binding (NSB): Radioligand plus a high concentration of a known unlabeled H3R ligand (e.g., thioperamide).

-

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the Ki (inhibitory constant).

-

Trustworthiness and Self-Validation:

-

Positive Control: A known H3R antagonist (e.g., pitolisant, thioperamide) should be run in parallel to validate assay performance.

-

Saturation Binding: A separate saturation binding experiment with increasing concentrations of the radioligand should be performed to determine its Kd (dissociation constant) and the Bmax (receptor density), ensuring the competitive assay is properly configured.

Data Presentation:

| Compound | Ki (nM) at hH3R |

| This compound | Experimental Value |

| Pitolisant (Reference) | Typical Literature Value (e.g., 1-5 nM) |

Tier 2: In Vitro Functional Assays

Objective: To determine if the binding of the compound results in a functional effect, specifically antagonism.

Methodology: [35S]GTPγS Binding Assay

This assay measures the activation of Gi/o proteins upon receptor stimulation. An agonist will increase [35S]GTPγS binding, while an antagonist will block this increase.

Protocol:

-

Membrane Preparation: Use the same H3R-expressing cell membranes as in the binding assay.

-

Assay Buffer: Prepare a GTP-binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) containing GDP.

-

Antagonist Mode:

-

Add a fixed, sub-maximal concentration of an H3R agonist (e.g., R-(-)-α-methylhistamine).

-

Add increasing concentrations of this compound.

-

Add [35S]GTPγS.

-

-

Controls:

-

Basal: No agonist.

-

Stimulated: Agonist only.

-

-

Incubation: Incubate at 30°C for 60 minutes.

-

Harvesting and Counting: Similar to the radioligand binding assay, filter and count the radioactivity.

-

Data Analysis:

-

Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound.

-

Fit the data to determine the IC50, which can then be converted to a Kb (antagonist dissociation constant) using the Cheng-Prusoff equation.

-

Trustworthiness and Self-Validation:

-

Agonist Dose-Response: First, perform a dose-response curve for the agonist to determine its EC50 and the concentration to be used in the antagonist assay (typically EC80).

-

Inverse Agonism Check: Run the assay with the test compound alone (no agonist) to see if it reduces basal [35S]GTPγS binding, which would indicate inverse agonist activity.

Tier 3: Cell-Based Downstream Signaling Assays

Objective: To confirm the mechanism of action in a whole-cell context by measuring a downstream signaling event.

Methodology: cAMP Accumulation Assay

Since H3R is Gi-coupled, its activation inhibits adenylyl cyclase and reduces cAMP levels. An antagonist will block this effect.

Protocol:

-

Cell Culture: Use a stable cell line expressing the human H3 receptor.

-

Assay Setup:

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of this compound.

-

Stimulate the cells with an H3R agonist (e.g., R-(-)-α-methylhistamine) in the presence of forskolin (an adenylyl cyclase activator).

-

-

Incubation: Incubate for a defined period (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Determine the IC50 of the compound for the reversal of agonist-induced cAMP inhibition.

Trustworthiness and Self-Validation:

-

Forskolin Control: Ensure that forskolin robustly stimulates cAMP production.

-

Agonist Inhibition: Confirm that the H3R agonist effectively inhibits the forskolin-stimulated cAMP accumulation in a dose-dependent manner.

Part 4: Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to investigate the mechanism of action of this compound. By systematically progressing through binding, functional, and cell-based assays, researchers can build a comprehensive and validated profile of this novel compound. Positive results in these assays would provide strong evidence for its role as a histamine H3 receptor antagonist.

Subsequent steps would involve selectivity profiling against other histamine receptor subtypes and a broader panel of CNS targets to assess its specificity. Ultimately, these in vitro findings would pave the way for in vivo studies to explore its therapeutic potential in relevant disease models.

References

-

Bielenica, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Yadav, P., & Kumar, R. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

-

International Journal of New-era Research in Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

1-Piperidin-4-yl-azepane dihydrochloride pharmacological profile

An In-Depth Technical Guide to the Pharmacological Profile of 1-Piperidin-4-yl-azepane dihydrochloride

Executive Summary

This compound is a novel chemical entity featuring two key heterocyclic pharmacophores: a piperidine ring and an azepane ring. While extensive public data on the specific pharmacological profile of this compound is limited, its structural motifs are prevalent in a wide range of biologically active molecules, suggesting significant potential for therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.[1][2][3] This technical guide provides a comprehensive framework for the systematic evaluation of this compound, from initial physicochemical characterization to in-depth in vitro and in vivo pharmacological profiling. The methodologies outlined herein are designed to rigorously define the compound's mechanism of action, receptor affinity, functional activity, and pharmacokinetic properties, thereby establishing a clear path for its potential development as a therapeutic agent.

Introduction and Rationale

The piperidine nucleus is a cornerstone of medicinal chemistry, found in numerous approved drugs targeting a wide array of biological systems.[3][4] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for interacting with various receptors and enzymes.[3] Similarly, the seven-membered azepane ring is a key structural feature in compounds designed to target the CNS.[5] The combination of these two saturated heterocycles in 1-Piperidin-4-yl-azepane suggests a high probability of interaction with CNS targets, such as G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, histamine receptors, or sigma receptors.[1][6][7]

This guide presents a logical, stepwise approach to elucidating the pharmacological profile of this promising, yet uncharacterized, molecule. We will proceed from fundamental physicochemical analysis to broad spectrum screening and detailed mechanistic studies, providing both the "how" and the "why" for each experimental choice.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physicochemical properties is a prerequisite for any pharmacological investigation. These parameters influence solubility, permeability, and ultimately, bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method/Source |

| Molecular Formula | C₁₁H₂₄Cl₂N₂ | [8] |

| Molecular Weight | 255.23 g/mol | [8] |

| CAS Number | 436099-86-4 | [9] |

| Form | Dihydrochloride Salt | [1] |

| Predicted pKa₁ (Azepane N) | 10.8 - 11.2 | Based on similar structures[1] |

| Predicted pKa₂ (Piperidine N) | 10.5 - 11.0 | Based on similar structures[1] |

| Predicted LogP | 2.5 - 3.0 | Computational prediction (e.g., CLogP) |

| Aqueous Solubility | High (expected) | The dihydrochloride salt form enhances water solubility.[1] |

Experimental Protocol: Determination of Aqueous Solubility

-

Preparation of Saturated Solution: Add an excess of this compound to deionized water in a glass vial.

-

Equilibration: Agitate the solution at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy.

-

Validation: The presence of solid material at the end of the experiment is crucial to confirm that a saturated solution was achieved.

In Vitro Pharmacological Profiling: Target Identification and Mechanism of Action

The initial phase of in vitro profiling aims to identify the primary biological targets of the compound through broad-panel screening, followed by more focused assays to determine the nature and potency of the interaction.

Primary Target Screening: Receptor Binding Assays

Given the structural alerts from the piperidine and azepane moieties, a primary screen should focus on CNS-related receptors. A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

-

Materials:

-

Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

-

Procedure:

-

Prepare serial dilutions of this compound (e.g., from 100 µM to 1 pM).

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration equal to its K_d), 50 µL of the test compound dilution, and 50 µL of the receptor membrane preparation.

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of haloperidol instead of the test compound.

-

Incubate the plate at 25°C for 60 minutes.

-

Harvest the plate onto a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of specific binding at each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 2: Hypothetical Receptor Binding Profile for 1-Piperidin-4-yl-azepane

| Receptor Target | Radioligand | K_i (nM) |

| Dopamine D₂ | [³H]-Spiperone | 25 |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 80 |

| Histamine H₃ | [³H]-Nα-Methylhistamine | 18[6] |

| Sigma₁ | [³H]-(+)-Pentazocine | 150 |

| Sigma₂ | [³H]-DTG | >1000 |

| NMDA (PCP site) | [³H]-MK-801 | >1000[10] |

This data is hypothetical and for illustrative purposes.

Functional Activity: Elucidating the Mode of Action

Once high-affinity binding targets are identified, the next critical step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.

Caption: Workflow for a cell-based cAMP functional assay.

-

Cell Line: Use a CHO or HEK293 cell line stably expressing the human Dopamine D₂ receptor.

-

Procedure:

-

Plate the cells in a 96-well plate and grow to confluency.

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 15 minutes.

-

Add a fixed concentration of an agonist (e.g., Quinpirole at its EC₈₀) to all wells, followed immediately by Forskolin (to stimulate cAMP production).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial kit (e.g., HTRF or ELISA).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the test compound.

-

The data will show the ability of the compound to reverse the agonist-induced inhibition of Forskolin-stimulated cAMP production.

-

Calculate the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.

-

In Vitro ADME and Pharmacokinetic Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior and potential for success as a drug.

Table 3: Hypothetical In Vitro ADME Profile

| Parameter | Assay | Result | Interpretation |

| Metabolic Stability | Human Liver Microsomes | t₁/₂ = 45 min | Moderate clearance expected |

| Permeability | Caco-2 Assay | P_app (A→B) = 15 x 10⁻⁶ cm/s | High permeability, good absorption potential |

| Plasma Protein Binding | Equilibrium Dialysis | 85% bound | Moderate binding, significant free fraction available |

| CYP450 Inhibition | Fluorometric Assay | IC₅₀ > 10 µM for major isoforms | Low risk of drug-drug interactions |

This data is hypothetical and for illustrative purposes.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

Materials: Pooled HLM, NADPH regenerating system, test compound, and a positive control (e.g., Verapamil).

-

Procedure:

-

Pre-warm a solution of HLM and buffer to 37°C.

-

Initiate the reaction by adding the NADPH regenerating system and the test compound (at a final concentration of 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

-

Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the line gives the rate constant of elimination (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

-

In Vivo Pharmacological Evaluation

Based on the in vitro profile (e.g., a D₂ antagonist), appropriate in vivo models can be selected to assess efficacy and target engagement. For a D₂ antagonist, models related to antipsychotic activity would be relevant.

Example In Vivo Model: Amphetamine-Induced Hyperlocomotion in Mice

This model is a standard screen for potential antipsychotic activity.

-

Acclimation: Acclimate male C57BL/6 mice to the testing room and open-field arenas.

-

Dosing: Administer this compound (or vehicle) via an appropriate route (e.g., intraperitoneal injection).

-

Challenge: After a set pre-treatment time (e.g., 30 minutes), administer d-amphetamine to induce hyperlocomotion.

-

Observation: Place the mice in the open-field arenas and record locomotor activity (e.g., distance traveled) for 60-90 minutes using an automated tracking system.

-

Endpoint: A statistically significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle group indicates potential antipsychotic-like efficacy.

Conclusion